REACTION_CXSMILES
|
[CH3:1][C:2]1[O:6][C:5]([CH:7]=[CH:8][CH2:9][CH2:10]O)=[CH:4][CH:3]=1.[K].[OH-:13].[Na+].[Mg+2].[Cl-].[Cl-].[Cl-].[Na+]>O>[CH2:8]([CH:7]1[C:2]([OH:6])([CH3:1])[CH:3]=[CH:4][C:5]1=[O:13])[CH:9]=[CH2:10] |f:2.3,4.5.6,7.8,^1:11|
|
Name
|
5-methyl-2-furylallylcarbinol
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(O1)C=CCCO
|
Name
|
MgCl2.6H2O
|
Quantity
|
31.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg+2].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
320 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at pH 5.5
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was elevated up to 100° C.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
3.5 hours
|
Duration
|
3.5 h
|
Type
|
ADDITION
|
Details
|
During the addition
|
Type
|
CUSTOM
|
Details
|
After about 1.5 hours from the start of the reaction
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
Then, the reaction mixture was cooled to 40° C.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with toluene (250 ml) four times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous magnesium sulfate, and toluene
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
DISTILLATION
|
Details
|
by distillation at 60° C. under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give an oily substance (21.6 g), which
|
Type
|
DISTILLATION
|
Details
|
was subjected to distillation under reduced pressure
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1C(C=CC1(C)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |